2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound (CAS: 1242974-77-12) is a thieno[3,2-d]pyrimidin-4-one derivative featuring a piperazine ring substituted with a 5-chloro-2-methylphenyl group at position 4 and a 2-chlorophenyl group at position 7 of the thienopyrimidine core. Its molecular weight is 450.99 g/mol, with a purity of 95% in available commercial batches .
Properties
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N4OS/c1-14-6-7-15(24)12-19(14)28-8-10-29(11-9-28)23-26-20-17(13-31-21(20)22(30)27-23)16-4-2-3-5-18(16)25/h2-7,12-13H,8-11H2,1H3,(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRHATWMDKLBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the chlorophenyl and methylphenyl groups. These reactions often require the use of halogenating agents such as thionyl chloride or phosphorus oxychloride.
Piperazine Derivatization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus oxychloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring and Aromatic Groups
The pharmacological and physicochemical properties of thienopyrimidin-4-one derivatives are highly sensitive to substituent positions and electronic effects. Below is a comparative analysis of structurally related analogs:
Table 1: Structural and Physicochemical Comparisons
Pharmacological and Toxicological Profiles
- Environmental toxicity (H411) is notable .
- Analog-Specific Trends :
Commercial Availability and Regulatory Status
- The target compound is listed as discontinued in some catalogs (), while analogs like 1243025-61-7 and 1242883-94-8 remain available from suppliers in China, India, and Germany .
- Regulatory classifications vary: halogenated derivatives often require stringent handling protocols (e.g., GHS hazard statements in ), whereas non-halogenated versions may lack specific hazard labels .
Biological Activity
The compound 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 408.36 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with piperazine and chlorophenyl groups, which are critical for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Kinases : Research has indicated that thieno[3,2-d]pyrimidine derivatives often exhibit inhibitory effects on several kinases involved in cancer progression. For instance, compounds with similar structures have shown activity against tyrosine kinases and other signaling pathways crucial for tumor growth and metastasis .
- Neuropharmacological Effects : The piperazine moiety suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. Compounds with similar piperazine structures have been explored for their anxiolytic and antidepressant properties .
- Anticancer Activity : Preliminary studies demonstrate that derivatives of thieno[3,2-d]pyrimidines may possess cytotoxic effects against various cancer cell lines. For example, compounds in this class have been evaluated against colon cancer (HT-29) and lung cancer (A549) cell lines .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated significant cytotoxicity against human cancer cell lines. The compound was found to inhibit cell proliferation effectively, suggesting its potential as a lead compound for further development in oncology .
Case Study 2: Neuropharmacological Assessment
In another study focusing on the neuropharmacological profile of similar compounds, researchers observed that certain derivatives exhibited promising anxiolytic effects in preclinical models. This suggests that the compound may influence serotonin pathways, warranting further investigation into its therapeutic applications in mental health disorders .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | CuI, K2CO3 | DMF | 80 | 72 |
| 2 | Pd/C, H2 | EtOH | 25 | 68 |
| 3 | p-TsOH (cat.) | Toluene | 110 | 85 |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization relies on spectroscopic and computational methods:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine N-CH2 at δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated 483.0921, observed 483.0918) .
- X-ray Crystallography : Resolve ambiguous stereochemistry; unit cell parameters (e.g., monoclinic, space group P2₁/c) .
Q. Table 2: Key NMR Assignments
| Proton/Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Thieno C-H | 6.9 | Singlet | Thiophene |
| Piperazine CH2 | 3.7 | Triplet | N-CH2 |
| Cl-C6H4 | 7.4 | Doublet | Aromatic |
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Kinase or phosphodiesterase assays (IC50 determination via fluorescence polarization) .
- Antimicrobial Testing : Broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC50 calculation) .
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
Methodological Answer:
Systematic modifications guided by computational and experimental
- Substituent Variation : Replace chloro groups with -CF3 or -OCH3 to assess electronic effects on receptor binding .
- Piperazine Modifications : Compare 4-(5-chloro-2-methylphenyl) vs. 4-(3-methoxyphenyl) for steric effects .
- Docking Studies : Use AutoDock Vina to predict binding poses against target proteins (e.g., PDE4B) .
Advanced: How to analyze enzyme-ligand interactions and binding kinetics?
Methodological Answer:
Q. Table 3: Binding Data for PDE4B Inhibition
| Compound | IC50 (nM) | Kd (µM) | ΔG (kcal/mol) |
|---|---|---|---|
| Target | 12.3 | 0.45 | -9.8 |
| Control | 45.6 | 1.2 | -7.3 |
Advanced: How to resolve contradictions in spectral data or bioactivity results?
Methodological Answer:
Q. Example Workflow :
Identify conflicting NMR peaks (e.g., overlapping aromatic signals).
Perform 2D-COSY and HSQC to assign protons/carbons .
Compare with computational predictions (Gaussian 16, DFT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
